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Abstract

Bismuth-antimonide (BiSb) alloys represent a seminal class of materials in the field of
condensed matter physics, being the first experimentally realized three-dimensional topological
insulators.[1] Their unique electronic properties, characterized by an insulating bulk and
conducting surface states, are of significant interest for applications in spintronics and quantum
computing.[2][3] The electronic band structure of BiSb is highly tunable by varying the antimony
concentration, which drives a transition from a trivial semimetal to a topological insulator.[1][4]
This guide provides a comprehensive overview of the theoretical and experimental
methodologies for determining the electronic band structure of BiSb, with a focus on Density
Functional Theory (DFT) calculations and Angle-Resolved Photoemission Spectroscopy
(ARPES). Detailed protocols for these techniques are presented, along with a summary of key
guantitative data and visualizations of the computational and experimental workflows.

Introduction to Bismuth-Antimonide (BiSb)
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Bismuth (Bi) and Antimony (Sb) are semimetals that form a solid solution, Bi1-xSbx, across the
entire composition range. Both elements crystallize in a rhombohedral structure.[5] Pure
bismuth is a semimetal with a small band overlap. As antimony is alloyed with bismuth, the
electronic band structure undergoes significant changes. With increasing Sb concentration, the
conduction and valence bands at the L-point of the Brillouin zone approach each other, close,
and then reopen, but with an inverted ordering.[4] This phenomenon, known as band inversion,
is the hallmark of a topological insulator. For Sb concentrations between approximately 7% and
22%, Bi1-xSbx exhibits a bulk band gap while hosting metallic surface states that are protected
by time-reversal symmetry.[1] These surface states feature a distinct Dirac cone-like dispersion
and a spin texture where the electron's spin is locked to its momentum.[6]

Theoretical Framework for Band Structure

Calculation
Density Functional Theory (DFT)

DFT is a powerful first-principles method for calculating the electronic structure of materials.[7]
It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a
many-electron system are a unique functional of the electron density. In practice, the Kohn-
Sham equations are solved self-consistently to obtain the ground-state electron density and the
electronic band structure.[8] For heavy elements like Bi and Sb, it is crucial to include
relativistic effects, particularly spin-orbit coupling (SOC), which is proportional to Z+.[9] SOC
splits the degeneracy of electronic bands and is responsible for the band inversion that drives
the topological phase transition in BiSb.[7] Common exchange-correlation functionals used for
BiSb calculations include the Generalized Gradient Approximation (GGA) with the Perdew-
Burke-Ernzerhof (PBE) parameterization.[10]

Tight-Binding (TB) Method

The tight-binding method is a semi-empirical approach that provides a more intuitive picture of
the electronic structure based on a linear combination of atomic orbitals (LCAO).[11][12] In this
model, the electronic wave functions in the crystal are constructed from the atomic orbitals of
the constituent atoms. The interactions between neighboring atoms are described by hopping
parameters, which can be fitted to experimental data or first-principles calculations.[12] The TB
method is computationally less expensive than DFT and is particularly useful for studying large
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systems and for understanding the origin of topological properties from the interactions
between specific atomic orbitals.[13][14]

Computational Protocol: DFT Calculation of BiSb

A typical DFT calculation of the BiSb band structure involves a two-step process: first, a self-
consistent field (SCF) calculation to determine the ground-state charge density, followed by a
non-self-consistent calculation to determine the band structure along high-symmetry paths in
the Brillouin zone.[15]

Methodology:

» Crystal Structure Definition: Define the rhombohedral crystal structure of BiSb. The lattice
parameters and atomic positions depend on the Sb concentration 'x' and can be obtained
from experimental data or relaxed computationally.

o Pseudopotential Selection: Choose appropriate pseudopotentials for Bi and Sb that
accurately describe the interaction between the core and valence electrons. For heavy
elements, relativistic pseudopotentials that account for scalar relativistic effects are
necessary.

e SCF Calculation:

o K-point Mesh: Select a sufficiently dense Monkhorst-Pack k-point grid for sampling the
Brillouin zone to ensure convergence of the total energy and charge density.[5]

o Plane-wave Cutoff Energy: Set a cutoff energy for the plane-wave basis set. This
parameter must be converged to ensure the accuracy of the calculation.

o Exchange-Correlation Functional: Employ a suitable exchange-correlation functional, such
as PBE.

o Spin-Orbit Coupling: Include spin-orbit coupling in the Hamiltonian, as it is essential for
correctly describing the band inversion.[7]

o Convergence Criteria: Set a strict convergence threshold for the total energy in the SCF
cycle.
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e Band Structure Calculation:

o High-Symmetry Path: Define a path of high-symmetry points in the Brillouin zone (e.g., I'-
L-T).[7]

o Non-SCF Calculation: Perform a non-self-consistent calculation using the converged
charge density from the SCF step to determine the eigenvalues (energy bands) along the

defined k-point path.

o Post-processing: Plot the calculated energy bands to visualize the electronic band structure.
The band gap, band inversion, and effective masses can be extracted from this plot.
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DFT calculation workflow for BiSb electronic band structure.
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Experimental Protocol: Angle-Resolved
Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly measures the electronic band
structure of materials.[2] It is based on the photoelectric effect, where photons incident on a
material cause the emission of electrons. By measuring the kinetic energy and emission angle
of these photoelectrons, one can determine their binding energy and momentum, thus mapping
out the electronic bands.[16]

Methodology:

o Sample Preparation: High-quality single crystals of BiSb are required. The samples are
typically grown using methods like the Bridgman or zone-melting techniques. For the
measurement, the sample is cleaved in-situ under ultra-high vacuum (UHV) conditions (<
5x10711 torr) to expose a clean, atomically flat surface.[16]

e Photon Source: A monochromatic light source, such as a synchrotron beamline or a vacuum
ultraviolet (VUV) laser, is used to excite the photoelectrons.[2] The photon energy is tunable,
which allows for distinguishing between surface and bulk states.[6]

o Electron Energy Analyzer: A hemispherical electron energy analyzer is used to measure the
kinetic energy and emission angles (8, @) of the photoemitted electrons with high precision.
[16]

» Data Acquisition: The intensity of the photoelectrons is recorded as a function of their kinetic
energy and emission angles. This creates a 2D map of photoemission intensity, which
represents a cut through the electronic band structure.

o Data Analysis: The measured kinetic energy (E_kin) and emission angles are converted to
binding energy (E_B) and in-plane crystal momentum (k_||) using the following relations:

o E_B=hv-W-E_kin (where hv is the photon energy and W is the work function)

o

k_x = (V(2m_e E_kin) / h) sin(B) cos(o)

o

k_y = (V(2m_e E_kin) / h) sin(B) sin(¢p)
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» Band Structure Mapping: By rotating the sample and taking measurements at different
angles, the complete band structure and Fermi surface can be mapped out and compared
with theoretical calculations.
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Experimental workflow for ARPES measurement of BiSb.
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Key Quantitative Data and Findings

The electronic properties of Bii-xSbx are highly dependent on the antimony concentration 'X'.

The following tables summarize key quantitative data from theoretical calculations and

experimental measurements.

Table 1: Band Gap of Bir-xSbx as a Function of Sb Concentration (x)

Sb Concentration

()

Phase

Bulk Band Gap
(meV)

Notes

The La and Ls bands

0-0.04 Trivial Semimetal N/A (Band Overlap) approach each other
with increasing x.[4]
The conduction and
~0.04 Dirac Semimetal ~0 valence bands touch
at the L-point.[1]
A bulk band gap
0.07 - 0.22 Topological Insulator 10-30 opens due to band
inversion.[4]
) Direct gap at the L-
0.11 Topological Insulator ~13 )
point.[4]
) Direct gap at the L-
0.15 Topological Insulator ~30

point.[4]

Table 2: Effective Mass Parameters for Electrons in BiSb

The effective mass (m*) is a tensor quantity that describes how an electron accelerates in a

crystal lattice in response to an external force.[11][17] It is inversely proportional to the

curvature of the energy band.[18]
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Material/Compositi . . Effective Mass
Direction Method

on (m*/mo)
Silicon (for o )

) Longitudinal 0.98 Experimental
comparison)
Silicon (for )

) Transverse 0.19 Experimental
comparison)
Bio.oSho.1 - ~0.002 Experimental
Bio.94Sbo.o6 - ~0.0009 Experimental

Note: mo is the free electron rest mass. The effective mass in BiSb is highly anisotropic and
depends on the specific band and momentum direction.

Logical Relationship: Topological Phase Transition
in BiSb
The transition from a trivial semimetal to a topological insulator in BiSb is driven by the

inversion of the La and Ls bands at the L-point of the Brillouin zone. This process is a direct
consequence of the strong spin-orbit coupling and the systematic change in the lattice potential

Valence Band (Ls) Increasing Sb Concentration (x)

Band Gap Closes

with increasing Sb concentration.

Conduction Band (La)

DiraiSemimetal (x=~0.04)

Bands Touch (Dirac Point)

Band Inversion & Gap Reopens

onduction Band Valence Band (La)
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Topological phase transition in BiSb driven by band inversion.

Conclusion

The electronic band structure of BiSb is a rich area of study, offering fundamental insights into
topological phases of matter. A combination of theoretical methods like DFT and experimental
techniques such as ARPES is essential for a comprehensive understanding of its properties.
This guide has outlined the core methodologies for these approaches and summarized the key
findings regarding the tunable band structure of BiSh. The ability to engineer the electronic
properties of BiSb by simply varying its composition makes it a promising material for future
electronic and spintronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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